molecular formula C8H9NO2 B107801 Methyl 3-aminobenzoate CAS No. 4518-10-9

Methyl 3-aminobenzoate

Cat. No.: B107801
CAS No.: 4518-10-9
M. Wt: 151.16 g/mol
InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzoate is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Mechanism of Action

Target of Action

Methyl 3-aminobenzoate, also known as meta-aminobenzoic acid methyl ester, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels and affects the membrane potential by reducing the passage of sodium ions through these channels . This blockage of nerve impulses results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

This compound is involved in the inhibition of nerve impulse conduction . By blocking the sodium ion channels, it prevents the propagation of action potentials along the nerves. This effectively numbs the area where the compound is applied, providing local anesthesia .

Result of Action

The primary result of this compound’s action is the temporary relief of pain in the area where it is applied . By blocking nerve conduction, it induces a loss of sensation, allowing for pain-free surgical or therapeutic procedures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability might be affected by the pH and temperature of the environment . Furthermore, its efficacy as a local anesthetic could be influenced by the specific physiological characteristics of the patient, such as skin thickness and blood flow at the site of application.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminobenzoate can be synthesized through several methods. One common method involves the esterification of 3-aminobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions for 24 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 3-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-aminobenzoate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: Methyl 3-aminobenzoate is unique due to the position of the amino group, which influences its reactivity and the types of derivatives it can form. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

Properties

IUPAC Name

methyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063506
Record name Benzoic acid, 3-amino-, methyl ester
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4518-10-9
Record name Methyl 3-aminobenzoate
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminobenzoate
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Record name Methyl 3-aminobenzoate
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Synthesis routes and methods I

Procedure details

To a chilled solution of methanol (100) was added thionyl chloride (21.25 ml, 0.29 mol). The solution was stirred for a further 30 minutes after which time m-aminobenzoic acid (10 g, 73 mmol) was added. The reaction was allowed to proceed overnight at room temperature and the solvents were then removed under reduced pressure. The product was obtained on tituration of the residue with diethyl ether. Yield 12.2 g (89%), m.p. 216°-218° C. The product was judged homogeneous by tlc in chloroform/methanol (4:1) (Rf 0.688) or chloroform/methanol (1:1) (Rf 0.597). (Found: C, 50.16; H, 5.27; N, 7.29. C8H10O2N1Cl1 requires C, 50.26; H, 5.23; N, 7.33%).
Quantity
0 (± 1) mol
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21.25 mL
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10 g
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Synthesis routes and methods II

Procedure details

A mixture of methyl 3-nitrobenzoate (18.1 g, 0.10 mmol) in ethanol/tetrahydrofuran (9:1) and 1.8 g of 10% Pd/C was hydrogenated under a hydrogen atmosphere at atmospheric pressure and ambient temperature for 24 hr. The reaction mixture was filtered through Celite (Celite is a registered trademark of the John-Manville Product Corporation for diatomaceous earth) and washed with ethanol. The solvent was removed in vacuo to give the title compound as a pale yellow solid (14.7 g; 97% yield) which was used without further purification in the next reaction. 1H-NMR (200 MHz; CDCl3) δ7.43 (d, 1H, J=7.6 Hz), 7.35 (t, 1H, J=2.3 Hz), 7.25 (d, 1H, J=2.3 Hz), 7.19 (d, 1H, J=7.7 Hz), 3.89 (s, 3H), 3.7 (bs, 2H).
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
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0 (± 1) mol
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Name
Quantity
1.8 g
Type
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Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Thionyl chloride (43 g, 361.34 mmol, 5.00 equiv) was added dropwise with stirring at 0° C. to a solution of 3-aminobenzoic acid (10 g, 72.92 mmol, 1.00 equiv) in methanol (100 mL) and allowed to react, with stifling, overnight under reflux. The resulting mixture was concentrated under vacuum and quenched by the addition of 50 mL of water/ice. The resulting solids were collected via vacuum filtration and dried in an oven under reduced pressure, affording 10.3 g (93%) of methyl 3-aminobenzoate as a white solid.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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Quantity
100 mL
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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